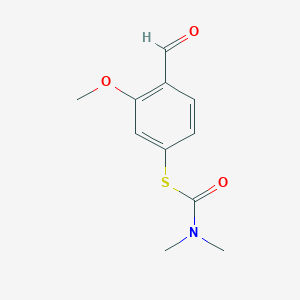
S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate: is a chemical compound with the molecular formula C11H13NO3S It is known for its unique structural features, which include a formyl group, a methoxy group, and a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate typically involves the reaction of 4-formyl-3-methoxyphenyl isothiocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols or amines under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be utilized in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic properties, including its ability to modulate specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and dimethylcarbamothioate groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.
Comparison with Similar Compounds
4-Formyl-3-methoxyphenylboronic acid: Shares the formyl and methoxy groups but differs in the presence of a boronic acid moiety.
4-Formyl-3-methoxyphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of the dimethylcarbamothioate moiety.
Uniqueness: S-(4-Formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate is unique due to the presence of the dimethylcarbamothioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
S-(4-formyl-3-methoxyphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)11(14)16-9-5-4-8(7-13)10(6-9)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBIITATYOOHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
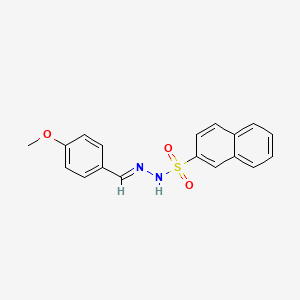
![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)
![8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2979409.png)
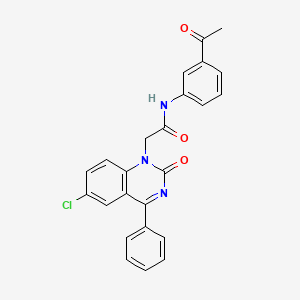
![N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2979411.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-pyrimidyl)-4-piperidone]ketal](/img/structure/B2979416.png)
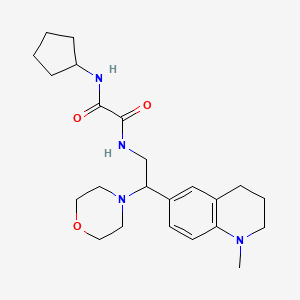
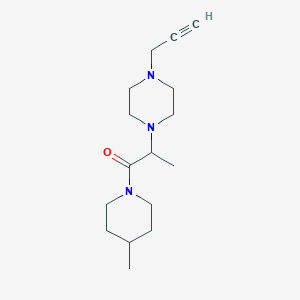


![3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2979428.png)
![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)
